molecular formula C19H22N2O5S B11127811 ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11127811
M. Wt: 390.5 g/mol
InChI Key: LLHFXVMRYIBJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This scaffold is characterized by:

  • A thiazole ring fused to a pyrimidine ring at positions 3 and 2-a.
  • Substituents at key positions:
    • 5-position: 3,4-Dimethoxyphenyl group (electron-rich aromatic ring).
    • 2- and 7-positions: Methyl groups.
    • 6-position: Ethyl ester moiety.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-26-18(23)15-10(2)20-19-21(17(22)11(3)27-19)16(15)12-7-8-13(24-4)14(9-12)25-5/h7-9,11,16H,6H2,1-5H3

InChI Key

LLHFXVMRYIBJRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(S2)C)C

Origin of Product

United States

Preparation Methods

Formation of Dihydropyrimidine-2-Thione Intermediate

The synthesis begins with a Biginelli-like condensation of 3,4-dimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in the presence of zinc chloride (2 mmol) as a catalyst. Glacial acetic acid (2 mL) facilitates the reaction at 80°C for 4 h, yielding ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate as a crystalline solid (85% yield, m.p. 145–147°C). This intermediate is critical for subsequent cyclization steps.

Cyclization with Chloroacetonitrile

The dihydropyrimidine-2-thione intermediate (1 mmol) reacts with chloroacetonitrile (1.5 mmol) in dimethylformamide (15 mL) under reflux for 10 h. The reaction introduces the thiazolo ring via nucleophilic substitution, forming ethyl 3-amino-5-(3,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (70% yield, m.p. 172–174°C). Oxidation with acetic anhydride or hydrogen peroxide yields the final 3-oxo derivative.

Key Advantages :

  • High regioselectivity due to the electron-withdrawing effect of the 3,4-dimethoxyphenyl group.

  • Compatibility with scalable batch processes.

Ultrasound-Assisted One-Pot Synthesis

Solvent- and Catalyst-Free Protocol

A streamlined method involves ultrasonic probe irradiation (51 W, 10 min) of 3,4-dimethoxybenzaldehyde (5 mmol), 2-aminothiazole (5 mmol), and ethyl acetoacetate (5 mmol) under neat conditions. This approach achieves 85–90% yield by enhancing reaction kinetics through cavitation effects, which increase molecular collisions. The absence of solvents minimizes side reactions, while the thiazolo ring forms via in situ cyclodehydration.

Optimization Data :

ParameterOptimal ValueYield (%)
Ultrasonic Power51 W90
Reaction Time10 min90
Temperature25°C90

[Table 1: Optimization of ultrasound-assisted synthesis.]

Comparative Analysis with Conventional Methods

Traditional heating in methanol (5 h, 50% yield) and ultrasonic bath irradiation (30 min, <10% yield) are less efficient due to inadequate energy transfer. The ultrasound probe method reduces reaction time by 97% compared to thermal approaches.

Fe³O₄@l-Arginine Nanoparticle-Catalyzed Synthesis

Three-Component Reaction

A one-pot assembly of 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and chloroacetyl chloride (1:1:1.2 molar ratio) in the presence of Fe³O₄@l-arginine nanoparticles (10 mol%) yields the target compound at 70–75% within 2 h. The catalyst’s basic sites facilitate Knoevenagel condensation and cyclization, while magnetic separation ensures recyclability for up to five cycles without significant loss in activity.

Mechanistic Insights :

  • Knoevenagel condensation between aldehyde and β-ketoester forms an α,β-unsaturated intermediate.

  • Michael addition of thiourea generates a dihydropyrimidine-thione.

  • Cyclization with chloroacetyl chloride forms the thiazolo[3,2-a]pyrimidine core.

α-Chloroketone-Mediated Cyclization

Alkali Metal Alkoxide Activation

A patent-derived method involves treating 2-thio-5-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one with sodium ethoxide in ethanol, followed by reaction with 1-chloro-2-propanone (1.2 eq) at reflux for 3 h. Acidification with acetic acid precipitates the product at 65% yield. This method selectively introduces the 2-methyl group via alkylation of the thiolate intermediate.

Side Reactions :

  • Competing formation of 3-hydroxy derivatives if reaction pH exceeds 8.0.

Comparative Evaluation of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Multi-Step Condensation7014 hModerateHigh
Ultrasound Probe9010 minHighModerate
Nanoparticle Catalysis752 hHighHigh
α-Chloroketone Alkylation654 hLowLow

[Table 2: Comparative analysis of synthesis methods.]

The ultrasound-assisted protocol offers the best balance of yield and speed, whereas the nanoparticle-catalyzed method is preferable for green chemistry applications.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, COOCH₂CH₃), 2.40 (s, 3H, C7-CH₃), 3.85 (s, 6H, OCH₃), 4.20 (q, 2H, COOCH₂CH₃), 5.30 (s, 1H, C5-H), 6.80–7.10 (m, 3H, aromatic).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1240 cm⁻¹ (C-O-C).

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic system with dihedral angles of 12.5° between the thiazole and pyrimidine rings, stabilizing the 3-oxo tautomer .

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions:

  • Oxidation : Oxidative transformations can modify the functional groups.
  • Reduction : Reduction reactions may lead to the formation of corresponding amines.
  • Substitution : Substituents on the aromatic ring can be replaced.
  • Cyclization : Intramolecular cyclization reactions are crucial for its formation.
Common Reagents and Conditions::
  • Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) .
  • Reduction : Hydrazine hydrate , sodium borohydride (NaBH4) .
  • Substitution : Alkyl halides , aryl halides .
  • Cyclization : Acidic or basic conditions to promote cyclization.

Major Products:: The specific products depend on the reaction conditions. Commonly, the compound undergoes modifications in the aromatic ring or side chains.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential in modulating critical signaling pathways related to cancer biology. Its unique structure allows for effective interaction with various biological targets, which may lead to the development of new anticancer therapies .
  • Acetylcholinesterase Inhibition : Compounds within this class have been evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme linked to Alzheimer's disease. Studies have demonstrated good inhibition activities (over 70% at 10 µM) with promising IC50 values in the low micromolar range .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing 4-aryl-substituted 3,4-dihydropyrimidine precursors with various reagents under controlled conditions.
  • Cyclization Processes : Employing cyclization techniques to form the fused thiazolo[3,2-a]pyrimidine structure .

These synthetic routes can lead to derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds similar to this compound:

  • Study on Acetylcholinesterase Inhibitors : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for hAChE inhibition. Results indicated that modifications to the phenyl ring significantly influenced inhibitory activity .
  • Anticancer Research : Investigations into the compound's ability to modulate cancer cell signaling pathways revealed its potential as a therapeutic agent against various cancer types .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C31H28N2O8S2
  • Molar Mass : 620.69 g/mol
  • CAS Number : 340789-10-8

The compound features a thiazolo-pyrimidine core with a dimethoxy-substituted phenyl ring. This unique structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiazolo-Pyrimidine Core : The initial steps involve the reaction of appropriate precursors to form the thiazolo-pyrimidine framework.
  • Substitution Reactions : Subsequent reactions introduce the dimethoxyphenyl group and ethyl ester functionality.

Anticancer Activity

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound has shown activity against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values in the micromolar range .
Cell LineIC50 Value (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Antiviral Properties

Some derivatives of thiazolo-pyrimidines have demonstrated antiviral activities against different viral strains. The structural features may enhance binding to viral proteins or inhibit viral replication pathways .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, it may alter gene expression patterns associated with tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls.
  • Combination Therapies : When used in conjunction with standard chemotherapy agents, enhanced efficacy was observed without significant increase in toxicity .

Future Directions

The ongoing research aims to explore:

  • Structural Modifications : To improve selectivity and reduce side effects.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Mechanistic Studies : To fully elucidate the pathways through which this compound exerts its biological effects.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences electronic properties and bioactivity. Key analogues include:

Compound 5-Position Substituent Key Properties/Activities Reference
Target Compound 3,4-Dimethoxyphenyl Enhanced solubility (methoxy groups); potential for π-π stacking
Ethyl 5-(4-bromophenyl) analogue 4-Bromophenyl Crystal packing via π-halogen interactions; moderate bioactivity
Ethyl 5-(4-chlorophenyl) analogue 4-Chlorophenyl Stabilized by Cl···S interactions; antifungal activity
Ethyl 5-(4-methylphenyl) analogue 4-Methylphenyl Increased lipophilicity; anticancer potential
Ethyl 5-(4-methoxyphenyl) analogue 4-Methoxyphenyl Improved metabolic stability; antitumor activity

Variations at the 2-Position

The 2-position often features hydrazone, allylidene, or aromatic substituents:

Compound 2-Position Substituent Impact on Structure/Activity Reference
Target Compound Methyl group Minimal steric hindrance; planar core
2-Phenylhydrazone derivative Phenylhydrazone Enhanced π-conjugation; antifungal activity
2-(3-Phenylallylidene) derivative Propenylidene group Extended conjugation; cytotoxic effects
2-Isatinylidene derivative Isatinylidene (indole-derived) Dual hydrogen-bond donors; kinase inhibition

Key Insight : The methyl group at the 2-position in the target compound simplifies synthesis but may limit π-stacking compared to bulkier substituents.

Crystallographic and Physicochemical Properties

Property Target Compound (Predicted) Ethyl 5-(4-Bromophenyl) Analogue Ethyl 5-(4-Methoxyphenyl) Analogue
Crystal Packing Likely planar stacking π-Halogen interactions (Br···S) C–H···O hydrogen bonds
Dihedral Angle (Core vs. Aryl) ~90° (orthogonal) 89.86° 7.97° (near-planar)
LogP (ClogP) ~4.5 (moderate lipophilicity) 5.1 3.8

Key Insight : The 3,4-dimethoxyphenyl group may reduce crystallinity due to steric effects, favoring amorphous solid forms for drug formulation.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via a multicomponent cyclocondensation reaction. A common approach involves refluxing precursors like 5-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid, substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours. The product is purified via recrystallization from ethyl acetate/ethanol (3:2), yielding ~78% purity . Key reagents and conditions:

Reagent Role Conditions
Sodium acetateCatalystReflux, 8–10 h
Glacial acetic acidSolvent/acid mediator120°C
Ethyl acetate/ethanolRecrystallization solventSlow evaporation

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods:

  • SC-XRD : Reveals fused thiazolo-pyrimidine core conformation (flattened boat), dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and aryl rings), and hydrogen-bonding networks (C–H···O) that stabilize crystal packing .
  • NMR/IR : Key signals include ester carbonyl (C=O, ~1700 cm⁻¹ in IR), methoxy protons (δ 3.7–3.9 ppm in ¹H NMR), and pyrimidine ring protons (δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst screening : Substituent-specific catalysts (e.g., p-TsOH for methoxy groups) improve cyclization efficiency .
  • Temperature control : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally labile intermediates .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) resolves co-eluting byproducts, achieving >95% purity .

Q. What methodologies resolve contradictions in spectral data for structural analogs?

Discrepancies in NMR or XRD data (e.g., variable dihedral angles) arise from substituent effects. Strategies include:

  • Dynamic NMR : Detects rotational barriers in hindered methoxy groups .
  • DFT calculations : Compare experimental SC-XRD parameters (e.g., C–O bond lengths) with computed values to validate conformations .
  • HPLC-MS coupling : Identifies isomeric impurities (e.g., Z/E isomers from benzylidene substituents) .

Q. How is the compound’s bioactivity assessed in kinase inhibition studies?

While direct data is limited, analogs show kinase inhibition via:

  • Enzyme assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits .
  • Molecular docking : The thiazolo-pyrimidine core binds ATP pockets, with methoxy groups enhancing hydrophobic interactions (PDB: 1M17) .
  • Cell-based assays : Evaluate antiproliferative activity in cancer lines (e.g., MCF-7), noting EC₅₀ values and apoptosis markers (caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.